6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid
Description
This compound is a coumarin-derived molecule featuring a 7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl core conjugated to a hexanoic acid chain via an acetyl amino linker. The coumarin scaffold is substituted with hydroxyl and methyl groups at positions 7 and 8, respectively, which influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[[2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-11-14(20)7-6-13-12(10-17(24)25-18(11)13)9-15(21)19-8-4-2-3-5-16(22)23/h6-7,10,20H,2-5,8-9H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
WMEZIFBTVJLNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This is followed by the reaction with various sodium azides to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry, such as the use of green solvents and catalysts, can be applied to scale up the synthesis process. This ensures that the production is environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its biological activity. For instance, the compound can inhibit enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with cellular receptors to modulate inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related coumarin-hexanoic acid derivatives (Table 1):
Physicochemical Properties
- Hydrophilicity: The hexanoic acid chain in the target compound improves water solubility compared to shorter-chain analogues (e.g., 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid).
- LogP : The 7-hydroxy and 8-methyl groups balance lipophilicity, whereas 4-butyl-substituted analogues () exhibit higher logP values due to alkyl chain length.
Biological Activity
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid is a compound derived from the coumarin family, which has garnered attention due to its potential biological activities. The structural characteristics of this compound suggest various pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. The compound's structure features a coumarin moiety, which is known for its diverse biological activities.
1. Antioxidant Activity
Several studies have investigated the antioxidant properties of coumarin derivatives. Research indicates that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance:
These findings suggest that the presence of the hydroxyl group in the coumarin structure enhances its capacity to neutralize reactive oxygen species.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro studies demonstrate that derivatives of coumarins can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The results indicate that modifications to the coumarin structure can enhance antimicrobial potency, making it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Activity
Research into the anti-inflammatory properties of coumarins suggests that they can modulate inflammatory pathways:
This indicates that the compound may serve as a lead for developing new anti-inflammatory drugs.
Case Studies
- Study on Antioxidant Effects : A recent study evaluated the antioxidant activity of various coumarin derivatives, including our compound of interest. The results showed that it effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Antimicrobial Efficacy Assessment : In a comparative study, the antimicrobial effects of several coumarin derivatives were assessed against clinical isolates of bacteria and fungi. The results indicated that compounds with structural similarities to this compound displayed promising activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
